Cas no 65618-05-5 (INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO-)

Technical Introduction: Indolo[2,1-b]quinazoline-6,12-dione, 8-bromo- is a brominated heterocyclic compound featuring a fused indoloquinazoline-dione core. This structure imparts unique electronic and steric properties, making it valuable for applications in organic synthesis, pharmaceutical research, and materials science. The bromo substituent at the 8-position enhances reactivity, facilitating further functionalization via cross-coupling or nucleophilic substitution reactions. Its rigid, planar architecture is advantageous for studying π-conjugated systems or as a building block for optoelectronic materials. The compound’s high purity and well-defined structure ensure reproducibility in research settings, supporting its use in mechanistic studies or as a precursor for complex molecular frameworks.
INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO- structure
65618-05-5 structure
Product name:INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO-
CAS No:65618-05-5
MF:C15H7BrN2O2
MW:327.132282495499
CID:3448044
PubChem ID:478572

INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO- Chemical and Physical Properties

Names and Identifiers

    • INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO-
    • 8-bromoindolo[2,1-b]quinazoline-6,12-dione
    • INPHXCCBDRGBRF-UHFFFAOYSA-N
    • CS-0326724
    • MFCD07637587
    • 65618-05-5
    • BDBM50442987
    • 8-Bromotryptanthrin
    • STL514773
    • AKOS032435071
    • SY339413
    • CHEMBL72165
    • SCHEMBL9222306
    • Inchi: InChI=1S/C15H7BrN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H
    • InChI Key: INPHXCCBDRGBRF-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)Br)C(=O)C3=N2

Computed Properties

  • Exact Mass: 325.96909g/mol
  • Monoisotopic Mass: 325.96909g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 0
  • Complexity: 504
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų
  • XLogP3: 2.7

INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR450114-1g
8-Bromoindolo[2,1-b]quinazoline-6,12-dione
65618-05-5
1g
£295.00 2025-02-20
abcr
AB597866-1g
8-Bromoindolo[2,1-b]quinazoline-6,12-dione; .
65618-05-5
1g
€565.10 2024-07-24
Apollo Scientific
OR450114-250mg
8-Bromoindolo[2,1-b]quinazoline-6,12-dione
65618-05-5
250mg
£95.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397394-250mg
8-Bromoindolo[2,1-b]quinazoline-6,12-dione
65618-05-5 98%
250mg
¥1566.00 2024-05-05
abcr
AB597866-250mg
8-Bromoindolo[2,1-b]quinazoline-6,12-dione; .
65618-05-5
250mg
€209.10 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397394-1g
8-Bromoindolo[2,1-b]quinazoline-6,12-dione
65618-05-5 98%
1g
¥4545.00 2024-05-05

INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO- Related Literature

Additional information on INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO-

INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO- (CAS No. 65618-05-5): A Comprehensive Overview

INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO- (CAS No. 65618-05-5) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound belongs to the class of indoloquinazoline derivatives, which are known for their broad spectrum of biological activities. The presence of a bromo substituent at the 8-position enhances its reactivity and potential utility in synthetic chemistry and drug development.

The structure of INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO- features a fused ring system consisting of an indole and a quinazoline moiety. This conformation allows for multiple interaction sites with biological targets, making it a versatile scaffold for medicinal chemistry. The dione functional group at the 6 and 12 positions contributes to its reactivity, enabling further derivatization and modification.

In recent years, there has been a surge in research focused on indoloquinazoline derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have shown that these compounds exhibit potent activity against a range of diseases, including cancer, inflammation, and infectious disorders. The bromo-substituted derivative of INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE has been particularly studied for its potential as an intermediate in the synthesis of novel therapeutic agents.

One of the most compelling aspects of INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO- is its role in the development of targeted therapies. Researchers have leveraged its structural features to design molecules that selectively interact with specific biological pathways. For instance, studies have highlighted its potential in inhibiting kinases and other enzymes involved in tumor growth and progression. The bromo group serves as a handle for further chemical modifications, allowing scientists to fine-tune the pharmacological properties of the compound.

The pharmacological profile of INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO- has been extensively explored in preclinical studies. These investigations have revealed that the compound exhibits significant anti-proliferative effects on various cancer cell lines. Additionally, it has shown promise in modulating inflammatory responses by interacting with key signaling pathways. Such findings have positioned this compound as a valuable candidate for further clinical development.

Advances in synthetic methodologies have also contributed to the growing interest in INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO-. Modern techniques allow for efficient synthesis of this compound and its derivatives under mild conditions. This accessibility has facilitated rapid screening and optimization processes in drug discovery programs. Moreover, the ease of functionalization makes it an attractive scaffold for structure-activity relationship (SAR) studies.

The biological activity of INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO-, particularly in the context of cancer therapy, has been linked to its ability to disrupt essential cellular processes. Research indicates that it can induce apoptosis in cancer cells by activating stress signaling pathways. Furthermore, it has been shown to inhibit angiogenesis—the formation of new blood vessels that support tumor growth—by targeting vascular endothelial growth factor (VEGF) receptors.

Recent studies have also explored the potential applications of INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO- in treating infectious diseases. The compound’s ability to interfere with microbial protein synthesis has made it a candidate for developing novel antibiotics. By targeting conserved bacterial enzymes or metabolic pathways, this derivative could offer a new strategy against drug-resistant pathogens.

The synthetic utility of INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO-, especially with its bromo substituent at the 8-position, has opened up new avenues in medicinal chemistry. This functional group allows for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures and have been widely used in the synthesis of biologically active molecules.

In conclusion,INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE,8-bromo-* represents a promising scaffold with significant therapeutic potential across multiple disease areas. Its unique structural features and reactivity make it an invaluable tool for drug discovery and development. As research continues to uncover new applications for this compound, its importance is expected to grow, driving further innovation in pharmaceutical sciences.

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Amadis Chemical Company Limited
(CAS:65618-05-5)INDOLO[2,1-B]QUINAZOLINE-6,12-DIONE, 8-BROMO-
A1220385
Purity:99%
Quantity:1g
Price ($):324